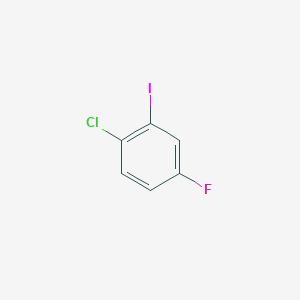

1-Chloro-4-fluoro-2-iodobenzene

Description

Significance of Polyhalogenated Arenes in Synthetic Chemistry

Polyhalogenated arenes, aromatic compounds bearing multiple halogen substituents, are of paramount importance in modern synthetic chemistry. Their significance stems from their role as versatile building blocks for the construction of complex organic molecules. These compounds are frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals bohrium.comacs.orgnih.govnbinno.com. The presence of multiple halogen atoms on an aromatic ring provides distinct points for chemical modification, allowing for the stepwise and controlled introduction of various functional groups nbinno.com.

Methods to functionalize arenes in a site-selective manner are highly sought after for rapidly constructing value-added molecules bohrium.comacs.orgnih.gov. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is a cornerstone of their utility. This reactivity hierarchy enables chemists to perform selective transformations, such as cross-coupling reactions, at one position while leaving other halogen sites intact for subsequent manipulations bohrium.comacs.orgnih.gov. However, achieving high site-selectivity, especially with identical halogen atoms, can present significant challenges, necessitating the development of sophisticated catalytic systems and reaction conditions acs.orgnih.gov. Strategies to control selectivity include leveraging electronic and steric effects, using directing groups, and modifying ligands on the metal catalyst bohrium.comacs.orgnih.gov.

Unique Reactivity Profiles of 1-Chloro-4-fluoro-2-iodobenzene

This compound is a tri-substituted halogenated arene that exemplifies the principles of selective reactivity. Its unique profile is dictated by the distinct electronic and steric properties of its three different halogen atoms: iodine, chlorine, and fluorine. The carbon-halogen bond strengths increase in the order C-I < C-Cl < C-F, making the C-I bond the most labile and, therefore, the most reactive site for transformations such as metal-catalyzed cross-coupling reactions bohrium.comnbinno.com.

This predictable reactivity hierarchy allows this compound to serve as a highly valuable intermediate for sequential functionalization. The iodine atom can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings under relatively mild conditions, while the more robust C-Cl and C-F bonds remain unaffected. The resulting product can then undergo a second coupling reaction at the chlorine site under more forcing conditions. The fluorine atom is generally the least reactive and often remains as a permanent substituent in the final molecule, where its strong electron-withdrawing nature can be used to modulate the electronic properties and metabolic stability of the target compound. This capacity for controlled, stepwise elaboration makes this compound a powerful tool for the efficient synthesis of intricate molecular architectures nbinno.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHHKUWCBDUSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373310 | |

| Record name | 1-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-68-1 | |

| Record name | 1-Chloro-4-fluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 Chloro 4 Fluoro 2 Iodobenzene

Regioselective Halogenation Strategies

Regioselective halogenation is a fundamental approach to introducing halogen atoms at specific positions on an aromatic ring. The existing substituents on the benzene (B151609) ring direct the position of subsequent substitutions, which can be either an advantage or a challenge depending on the desired product.

Sequential Electrophilic Aromatic Substitution for Controlled Halogen Introduction

Electrophilic aromatic substitution (EAS) is a classic method for introducing substituents onto an aromatic ring. masterorganicchemistry.comwikipedia.org In the case of 1-chloro-4-fluoro-2-iodobenzene, a sequential approach starting from a disubstituted benzene is necessary. The synthesis often begins with 1-chloro-4-fluorobenzene. The directing effects of the chloro and fluoro groups are crucial in determining the position of the incoming iodine atom.

Both fluorine and chlorine are ortho-, para-directing groups. youtube.com However, they are also deactivating groups due to their high electronegativity, which withdraws electron density from the benzene ring. quora.com The iodination of 1-chloro-4-fluorobenzene, typically carried out with an iodine source and an oxidizing agent or a strong Lewis acid, will preferentially occur at the positions ortho to the fluorine and chlorine atoms. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor the formation of the desired 2-iodo isomer over other potential products. The general mechanism involves the generation of an electrophilic iodine species that is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comwikipedia.org Deprotonation then restores the aromaticity of the ring. masterorganicchemistry.com

| Starting Material | Reagents | Product | Key Consideration |

| 1-Chloro-4-fluorobenzene | I₂, Oxidizing Agent (e.g., HNO₃) | This compound | Control of regioselectivity to favor the ortho-iodination. |

Directed Ortho-Metalation Approaches in Polyhalogenated Benzene Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While halogens themselves are weak DMGs, their electronic effects can influence the regioselectivity of metalation directed by a stronger DMG on the same ring.

In the context of synthesizing this compound, a hypothetical DoM approach could start from a precursor bearing a potent DMG. For instance, if a suitable directing group were present at the 1-position of a 4-chloro-2-fluorobenzene derivative, lithiation would be directed to the position between the directing group and the fluorine. Subsequent quenching with an electrophilic iodine source would introduce the iodine atom at the desired position. The directing group could then be removed or converted to the desired chloro substituent. The choice of the organolithium base and reaction conditions is critical to achieve high regioselectivity and avoid side reactions. uwindsor.caharvard.edu

| Strategy | Directing Group | Base | Electrophile | Advantage |

| Directed Ortho-Metalation | Amide, Methoxy (B1213986), etc. | n-BuLi, s-BuLi | I₂ | High regioselectivity for ortho-substitution. |

Organometallic Precursor Routes

The use of organometallic intermediates provides an alternative and often more selective pathway to complex substituted benzenes. These methods involve the initial formation of a highly reactive organometallic species that can then be functionalized.

Synthesis via Aryl Lithium Intermediates

Aryl lithium intermediates are highly reactive species that can be generated through halogen-lithium exchange or by direct deprotonation of an aromatic C-H bond. wikipedia.org For the synthesis of this compound, a plausible route involves the lithiation of a suitable precursor. For example, starting with 1-chloro-4-fluoro-2-bromobenzene, a halogen-lithium exchange with an organolithium reagent like n-butyllithium at low temperatures would generate 2-chloro-5-fluoro-lithiated benzene. This aryl lithium intermediate can then be trapped with an electrophilic iodine source to yield the final product. The choice of the starting dihalobenzene is crucial for the regioselectivity of the lithium-halogen exchange.

Grignard Reagent Derivatization for Selective Functionalization

Grignard reagents, with the general formula RMgX, are another important class of organometallic compounds used in organic synthesis. wikipedia.orgsigmaaldrich.comchemguide.co.uk They are typically prepared by reacting an organic halide with magnesium metal. wikipedia.orgchemguide.co.uk Similar to aryl lithium intermediates, a Grignard reagent can be formed from a dihalobenzene precursor. For instance, reacting 1-chloro-4-fluoro-2-bromobenzene with magnesium would preferentially form the Grignard reagent at the more reactive carbon-bromine bond. Subsequent reaction with iodine would then introduce the iodine atom at the 2-position. Palladium-catalyzed cross-coupling reactions of Grignard reagents with dihalobenzenes can also be employed for selective functionalization. nih.gov

| Organometallic Intermediate | Precursor | Method of Generation | Subsequent Reaction |

| Aryl Lithium | 1-Chloro-4-fluoro-2-bromobenzene | Halogen-Lithium Exchange | Quenching with I₂ |

| Grignard Reagent | 1-Chloro-4-fluoro-2-bromobenzene | Reaction with Mg | Reaction with I₂ |

Strategic Retrosynthetic Analysis for Tri-Substituted Benzene Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the retrosynthetic analysis would consider the various ways to introduce the three different halogen substituents with the correct regiochemistry.

A key disconnection would be the introduction of the iodine atom, as iodination is often a late-stage functionalization. This leads back to 1-chloro-4-fluorobenzene as a key intermediate. The synthesis of this precursor can be envisioned from 4-fluorochlorobenzene or by other standard aromatic chemistry routes.

Another retrosynthetic approach might involve a Sandmeyer-type reaction from a suitably substituted aniline. For example, starting from 2-amino-5-chloro-1-fluorobenzene, a diazotization reaction followed by treatment with potassium iodide could introduce the iodine atom. The challenge then becomes the synthesis of the required aniline precursor.

Impact of Substituent Directing Effects on Synthetic Sequence Planning

The successful synthesis of this compound hinges on the precise introduction of the iodo group at the C-2 position, relative to the chloro and fluoro substituents at C-1 and C-4, respectively. A direct electrophilic iodination of 1-chloro-4-fluorobenzene is an intuitive but synthetically challenging approach due to the directing effects of the existing halogen substituents.

Both fluorine and chlorine are classified as ortho-, para-directing groups in electrophilic aromatic substitution (EAS). Although they deactivate the aromatic ring towards electrophilic attack through their inductive electron-withdrawing effect (-I), they can stabilize the cationic intermediates (sigma complexes) of ortho and para attack via resonance donation of a lone pair (+M effect). libretexts.org

However, the directing powers of fluorine and chlorine are not identical. Fluorine, being highly electronegative, exerts a strong inductive effect but its resonance donation is also significant due to effective orbital overlap between its 2p orbital and the carbon 2p orbital. This often results in a strong preference for para-substitution. libretexts.org For instance, the nitration of fluorobenzene yields the para-product in 90% abundance, with only 10% of the ortho-isomer. In contrast, chlorine is less deactivating and directs to the ortho and para positions with less pronounced para-selectivity.

In the case of 1-chloro-4-fluorobenzene, the potential sites for electrophilic iodination are C-2, C-3, C-5, and C-6. The directing effects of the two halogens are as follows:

Fluorine (at C-4): Directs ortho to itself (to C-3 and C-5).

Chlorine (at C-1): Directs ortho (to C-2 and C-6) and para (to C-4, which is already substituted).

Based on these effects, direct iodination would likely yield a mixture of products, with substitution at C-3/C-5 (ortho to fluorine) and C-2/C-6 (ortho to chlorine) being the most probable outcomes. Achieving selective iodination at the desired C-2 position, which is ortho to chlorine but meta to fluorine, is difficult to control and would likely result in low yields and complex purification challenges.

A more robust and regiochemically precise strategy involves a Sandmeyer reaction, which circumvents the limitations of direct EAS. wikipedia.orgorganic-chemistry.org This multi-step approach utilizes an amino group as a temporary directing group that is later converted into the desired iodo substituent. A plausible synthetic pathway is outlined below:

Starting Material Selection: The synthesis can logically commence from a precursor like 3-chloro-5-fluoroaniline.

Diazotization: The amino group of the precursor aniline is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI). This step does not require a copper catalyst, unlike other Sandmeyer reactions for chlorination or bromination. organic-chemistry.org The diazonium group is displaced by iodide, with the evolution of nitrogen gas, to yield the target molecule, this compound, with high regiochemical fidelity.

This Sandmeyer-based approach offers superior control over the final substitution pattern, as the position of the iodo group is predetermined by the location of the amino group in the starting material, thereby overcoming the ambiguous regioselectivity of direct electrophilic halogenation.

Interactive Table: Comparison of Synthetic Strategies for this compound

| Strategy | Starting Material | Key Steps | Regioselectivity Control | Probable Outcome |

| Direct Electrophilic Iodination | 1-Chloro-4-fluorobenzene | Iodination (e.g., I₂, oxidant) | Poor: Governed by competing directing effects of -F and -Cl. | Mixture of isomers (e.g., 3-iodo, 2-iodo) with low yield of the desired product. |

| Sandmeyer Reaction | 3-Chloro-5-fluoroaniline (example) | 1. Diazotization (NaNO₂, H⁺)2. Iodination (KI) | Excellent: Position of iodine is determined by the initial position of the -NH₂ group. | High yield of the specific target isomer, this compound. |

Chemoselective Functional Group Interconversions in Halogenated Systems

The presence of three distinct halogen atoms in this compound allows for highly selective downstream functionalization. The reactivity of aryl halides in many important synthetic transformations, such as metal-halogen exchange and transition metal-catalyzed cross-coupling reactions, follows a well-established trend based on the carbon-halogen bond dissociation energy.

The general order of reactivity is: C–I > C–Br > C–Cl > C–F

This reactivity differential is the foundation for chemoselective functional group interconversions, enabling the modification of one halogen site while leaving the others intact.

Metal-Halogen Exchange: Lithium-halogen exchange is a powerful tool for converting aryl halides into highly reactive organolithium species. wikipedia.org When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures, the exchange occurs exclusively at the most reactive carbon-iodine bond. wikipedia.orgnih.govharvard.edu The resulting 2-lithio-1-chloro-4-fluorobenzene intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups specifically at the C-2 position. The C-Cl and C-F bonds remain unreacted under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura and Sonogashira couplings are cornerstones of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgnih.gov The chemoselectivity of these reactions on polyhalogenated substrates is also dictated by the relative reactivity of the carbon-halogen bonds. nih.gov

Suzuki-Miyaura Coupling: In a reaction with an arylboronic acid in the presence of a palladium catalyst and a base, the oxidative addition step will occur preferentially at the C-I bond of this compound. This allows for the selective synthesis of biaryl compounds where a new aryl group is attached at the C-2 position.

Sonogashira Coupling: Similarly, when coupling with a terminal alkyne using a palladium/copper co-catalyst system, the reaction selectively takes place at the C-I bond to yield a 2-alkynyl-1-chloro-4-fluorobenzene derivative. organic-chemistry.orgresearchgate.net

The ability to sequentially functionalize the molecule by first reacting the C-I bond, followed by a subsequent cross-coupling at the C-Cl bond under more forcing conditions, provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds. The C-F bond is generally inert to these palladium-catalyzed cross-coupling conditions.

Interactive Table: Chemoselective Reactions of this compound

| Reaction Type | Reagents | Selective Site of Reaction | Product Type |

| Lithium-Halogen Exchange | n-BuLi, then E⁺ (e.g., CO₂) | C-I | 2-Substituted-1-chloro-4-fluorobenzene (e.g., 2-carboxy-1-chloro-4-fluorobenzene) |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | C-I | 2-Aryl-1-chloro-4-fluorobenzene |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | C-I | 2-Alkynyl-1-chloro-4-fluorobenzene |

| Grignard Formation | Mg, THF (activated) | C-I | 2-Grignard reagent of 1-chloro-4-fluorobenzene |

Iii. Mechanistic Investigations of 1 Chloro 4 Fluoro 2 Iodobenzene Reactivity

Analysis of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For substituted benzenes, the existing substituents profoundly influence the rate and regioselectivity of the reaction.

In 1-chloro-4-fluoro-2-iodobenzene, the three halogen substituents compete to direct an incoming electrophile. The directing ability of these groups generally follows the order of their activating (or least deactivating) nature. Therefore, the iodine atom is the strongest director, followed by chlorine, and then fluorine.

The possible positions for electrophilic attack are C3, C5, and C6.

Attack at C3: This position is ortho to the iodine atom and meta to both the fluorine and chlorine atoms. The ortho-directing influence of the strong director (iodine) would favor this position.

Attack at C5: This position is ortho to the chlorine atom, para to the iodine atom, and meta to the fluorine atom. Both the iodine (para-directing) and chlorine (ortho-directing) groups activate this position.

Attack at C6: This position is ortho to the fluorine atom and meta to both the chlorine and iodine atoms. This position is primarily directed by the weakest director, fluorine.

Considering the electronic effects, substitution is most likely to occur at positions activated by the stronger directing groups (iodine and chlorine). Therefore, attack at C3 and C5 is more probable than at C6.

Steric hindrance also plays a significant role. youtube.com The bulky iodine atom at C2 will sterically hinder the approach of an electrophile to the adjacent C3 position. The less bulky fluorine and chlorine atoms will exert a smaller steric effect on their adjacent positions. This steric hindrance at C3 might favor substitution at the less hindered C5 position.

The interplay of these electronic and steric factors determines the final regiochemical outcome. While the iodine atom is the strongest electronic director, the steric hindrance it imposes can lead to a mixture of products, with the C5-substituted product often being significant.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Groups | Steric Hindrance | Predicted Outcome |

| C3 | Ortho to Iodine (strong director) | High (due to adjacent Iodine) | Possible, but may be minor |

| C5 | Para to Iodine (strong director), Ortho to Chlorine (moderate director) | Moderate | Major product likely |

| C6 | Ortho to Fluorine (weak director) | Low | Minor product |

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity based on the analysis of the electron density distribution. researchgate.net In the context of EAS, MEDT posits that the reaction is driven by the favorable interaction between the electron-rich regions of the aromatic ring (nucleophile) and the electrophile. The regioselectivity is determined by the local nucleophilicity of the different carbon atoms in the benzene (B151609) ring. researchgate.netrsc.org

In this compound, the three halogen atoms will collectively influence the electron density distribution. An MEDT analysis would likely show that the carbon atoms at positions 3 and 5 possess a higher local nucleophilicity compared to position 6, making them more susceptible to electrophilic attack. The theory can also quantify the energetic barriers for the formation of the different arenium ion intermediates, providing a more quantitative prediction of the product distribution. rsc.org The transition state for the attack at the meta position is generally higher in energy for ortho, para-directing groups. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org

In contrast to EAS, the reactivity of aryl halides in SNAr reactions, when activated by electron-withdrawing groups, often follows the order: F > Cl > Br > I. numberanalytics.comnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). youtube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com

In the case of this compound, the presence of three potential leaving groups complicates the reactivity. Without strong activation from other electron-withdrawing groups (like a nitro group), SNAr reactions are generally difficult. However, under forcing conditions or with very strong nucleophiles, substitution can occur. The relative reactivity of the C-Cl, C-F, and C-I bonds will depend on the specific reaction conditions and the nature of the nucleophile.

Given the general trend, the C-F bond would be the most activated towards nucleophilic attack due to the high electronegativity of fluorine. However, the C-I bond is the weakest and iodine is the best leaving group among the halogens. This creates a competition between the initial attack and the leaving group ability. In many SNAr reactions, the bond-breaking step is not rate-determining, favoring substitution at the most electrophilic carbon. youtube.com Therefore, it is plausible that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom.

The lability of a halogen as a leaving group in SNAr is influenced by both its electronegativity and its atomic radius, which in turn affect bond strength and polarizability.

Electronegativity: Higher electronegativity increases the polarization of the C-X bond, making the carbon atom more electrophilic and favoring the initial nucleophilic attack. The electronegativity order is F > Cl > Br > I. libretexts.org This factor makes the C-F bond the most susceptible to attack.

Atomic Radius and Bond Strength: As the atomic radius increases down the group (I > Br > Cl > F), the C-X bond length increases, and the bond strength decreases. w3schools.blog The C-I bond is the longest and weakest, making iodide the best leaving group among the halogens.

Polarizability: The polarizability of the halogen atom also increases down the group (I > Br > Cl > F). rug.nl A more polarizable leaving group can better stabilize the developing negative charge in the transition state of the bond-breaking step.

The interplay of these factors is complex. In many activated SNAr reactions, the "element effect" (F > Cl > Br > I) dominates, indicating that the rate is primarily controlled by the rate of nucleophilic attack. numberanalytics.com

Table 2: Properties of Halogens Influencing SNAr Reactivity

| Halogen | Electronegativity (Pauling Scale) | Atomic Radius (pm) | C-X Bond Strength (kJ/mol) in Ph-X |

| Fluorine | 3.98 | 57 | 523 |

| Chlorine | 3.16 | 99 | 406 |

| Iodine | 2.66 | 133 | 272 |

Data compiled from various sources.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the C-X bonds allows for selective functionalization.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, generally follows the order of bond dissociation energies: C-I < C-Br < C-OTf < C-Cl. wou.edunih.gov The C-F bond is typically unreactive under standard cross-coupling conditions. libretexts.org

This reactivity trend is dictated by the oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the C-X bond. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl and C-F bonds.

Therefore, in this compound, cross-coupling reactions can be performed with high selectivity at the C-I position. This allows for the introduction of a wide range of substituents at the C2 position while leaving the C-Cl and C-F bonds intact for potential further transformations.

For example, a Sonogashira coupling of this compound with a terminal alkyne would be expected to yield the corresponding 2-alkynyl-1-chloro-4-fluorobenzene selectively. nih.govorganic-chemistry.orgrsc.org Similarly, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl product, again with high selectivity for the C-I position. researchgate.netacs.org The Heck reaction with an alkene would also be expected to occur selectively at the C-I bond. rsc.orgacs.orgmdpi.comresearchgate.net

Table 3: Predicted Selectivity in Transition-Metal Catalyzed Cross-Coupling of this compound

| Reaction Type | Reactive Site | Expected Product |

| Suzuki Coupling | C-I | 2-Aryl-1-chloro-4-fluorobenzene |

| Sonogashira Coupling | C-I | 2-Alkynyl-1-chloro-4-fluorobenzene |

| Heck Reaction | C-I | 2-Alkenyl-1-chloro-4-fluorobenzene |

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for investigating the selectivity of these processes.

The differential reactivity of the C-I, C-Cl, and C-F bonds allows for site-selective cross-coupling reactions. In both Suzuki-Miyaura and Sonogashira couplings, the reaction preferentially occurs at the most reactive carbon-iodine bond. This is attributed to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.

For instance, in a Suzuki-Miyaura coupling, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base will selectively yield the corresponding 2-aryl-1-chloro-4-fluorobenzene. Similarly, in a Sonogashira coupling, a terminal alkyne will couple at the 2-position, leaving the chloro and fluoro substituents intact. wikipedia.org This high degree of selectivity is crucial for the stepwise and controlled synthesis of polysubstituted aromatic compounds. The general reactivity order for aryl halides in these couplings is I > Br > OTf > Cl. wikipedia.org

While the inherent reactivity of the halogens provides a primary level of control, the choice of ligands and additives can further influence the regioselectivity of the coupling reactions. The ligand sphere around the palladium center plays a critical role in modulating its electronic and steric properties, thereby affecting the rate and selectivity of the oxidative addition step.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Halobenzenes

| Coupling Reaction | Aryl Halide Reactivity | Catalyst/Ligand System | Key Feature |

| Suzuki-Miyaura | I > Br > Cl > F | Pd(OAc)₂, PPh₃ | Forms C(sp²)-C(sp²) bonds. |

| Sonogashira | I > Br > Cl > F | PdCl₂(PPh₃)₂, CuI | Forms C(sp²)-C(sp) bonds. wikipedia.org |

This table provides a general overview of the reactivity trends and common catalytic systems for Suzuki-Miyaura and Sonogashira coupling reactions.

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper-catalyzed reactions, such as the Ullmann condensation, provide a complementary approach for forming carbon-heteroatom bonds (C-N, C-O, C-S). nih.gov Similar to palladium-catalyzed reactions, the site of reaction with this compound is typically the carbon-iodine bond due to its higher reactivity.

These reactions are invaluable for introducing functionalities like amines, ethers, and thioethers onto the aromatic ring. The mechanism of copper-catalyzed cross-coupling reactions is still a subject of active research but is generally believed to involve an oxidative addition-reductive elimination pathway or a mechanism involving a copper(I) acetylide in the case of coupling with alkynes. wiley.com

Mechanistic Studies of Oxidative Addition and Reductive Elimination in Polyhalogenated Systems

The oxidative addition of an aryl halide to a low-valent transition metal center is a fundamental step in many cross-coupling reactions. nih.gov In the case of this compound, the oxidative addition of the C-I bond to a palladium(0) complex is significantly faster than the addition of the C-Cl or C-F bonds. nih.gov This difference in reaction rates is the cornerstone of the selectivity observed in these reactions.

Studies on similar polyhalogenated systems have shown that the mechanism of oxidative addition can be influenced by the nature of the halogen. For instance, the oxidative addition of iodobenzene (B50100) to a palladium(0) complex has been shown to proceed via an irreversible associative displacement of a ligand, while the addition of chlorobenzene (B131634) can occur through a reversible dissociation of a ligand followed by the rate-limiting oxidative addition. nih.gov

Reductive elimination is the final step in the catalytic cycle, where the newly formed carbon-carbon or carbon-heteroatom bond is released from the metal center, regenerating the active catalyst. The rate of reductive elimination can also be influenced by the nature of the ligands and the substituents on the aromatic ring.

Selective Dehalogenation and Functional Group Manipulation

The selective removal of a specific halogen atom from a polyhalogenated compound is a valuable synthetic transformation that allows for further functionalization or the simplification of a molecule.

Chemoselective Removal of Specific Halogen Atoms

Given the reactivity hierarchy of the halogens in this compound, the iodine atom can be selectively removed under specific reaction conditions. This process, known as deiodination, can be achieved using various reducing agents. For example, treatment with a mild reducing agent in the presence of a palladium catalyst and a hydrogen source can lead to the selective removal of the iodine, yielding 1-chloro-4-fluorobenzene.

This chemoselective dehalogenation allows for a "traceless" directing group strategy, where the iodine atom first directs a coupling reaction to the 2-position, and is subsequently removed to provide the desired disubstituted product.

Mechanistic Pathways in Cyclization Reactions

The structural arrangement of halogen substituents on the benzene ring of this compound and its derivatives offers a versatile platform for the construction of various heterocyclic systems through cyclization reactions. The reactivity of the carbon-halogen bonds, particularly the carbon-iodine bond, is central to initiating these transformations.

Halogen-induced cyclization, particularly iodocyclization, represents a powerful strategy for the synthesis of heterocycles. In the context of derivatives of this compound, the iodine atom can be exploited as an electrophile to trigger the cyclization of tethered nucleophiles. This process is particularly effective for the synthesis of oxygen-containing heterocycles such as benzofurans.

A well-established method for the synthesis of 2,3-disubstituted benzofurans involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.orgnih.gov This methodology can be applied to derivatives of this compound. The process would commence with the conversion of this compound to a suitable precursor, such as 1-chloro-4-fluoro-2-iodoanisole, by standard etherification methods. This precursor then undergoes a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne.

The resulting intermediate, a 2-alkynyl-1-chloro-4-fluoroanisole derivative, is then subjected to electrophilic cyclization. Molecular iodine (I₂) is a common and effective electrophile for this transformation. The reaction proceeds through the electrophilic addition of iodine to the alkyne's carbon-carbon triple bond. nih.gov This addition polarizes the triple bond, making it susceptible to intramolecular nucleophilic attack by the oxygen of the neighboring methoxy (B1213986) group. This intramolecular attack, a 5-endo-dig cyclization, leads to the formation of the benzofuran (B130515) ring system. Subsequent elimination of a methyl group from the oxonium intermediate yields the final 2,3-disubstituted benzofuran product.

The efficiency of this cyclization is influenced by the nature of the substituent on the alkyne. Research has shown that aryl- and vinylic-substituted alkynes generally provide excellent yields in these electrophilic cyclization reactions. organic-chemistry.orgnih.gov The reaction conditions are typically mild, often proceeding at room temperature. nih.gov

Detailed research findings on the synthesis of 2,3-disubstituted benzo[b]furans from o-iodoanisoles, which serves as a direct model for the reactivity of 1-chloro-4-fluoro-2-iodoanisole, demonstrate the versatility of this approach. The following table summarizes the results for the iodocyclization of various 2-(alkynyl)anisoles to form 3-iodobenzo[b]furans.

| Entry | R in 2-(R-C≡C)-anisole | Product | Yield (%) |

| 1 | Phenyl | 3-Iodo-2-phenylbenzo[b]furan | 98 |

| 2 | 4-Methylphenyl | 3-Iodo-2-(4-methylphenyl)benzo[b]furan | 99 |

| 3 | 4-Methoxyphenyl | 3-Iodo-2-(4-methoxyphenyl)benzo[b]furan | 99 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-iodobenzo[b]furan | 99 |

| 5 | 1-Hexenyl | 3-Iodo-2-(1-hexenyl)benzo[b]furan | 98 |

| 6 | Cyclohexenyl | 2-(Cyclohexen-1-yl)-3-iodobenzo[b]furan | 99 |

Data sourced from Yue, D.; Yao, T.; Larock, R. C. J. Org. Chem. 2005, 70, 10292-10296. organic-chemistry.orgnih.gov

This halogen-induced cyclization strategy highlights the utility of the iodine substituent in derivatives of this compound as a key reactive handle for the construction of complex heterocyclic molecules under mild conditions. The resulting iodinated benzofurans are themselves valuable intermediates for further functionalization through various cross-coupling reactions. nih.gov

Iv. Advanced Spectroscopic and Computational Analysis of 1 Chloro 4 Fluoro 2 Iodobenzene

Elucidation of Structure and Reactivity through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For a molecule such as 1-chloro-4-fluoro-2-iodobenzene, with a complex substitution pattern on the benzene (B151609) ring, one-dimensional (1D) NMR (¹H and ¹³C) combined with two-dimensional (2D) techniques are essential for assigning the correct isomeric structure.

In the ¹H NMR spectrum, three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. organic-chemistry.org The chemical shifts are influenced by the electronic effects of the halogen substituents. The fluorine atom, being highly electronegative, will deshield nearby protons, while the iodine and chlorine atoms also contribute to the chemical shift based on their electronegativity and anisotropic effects. The splitting pattern of these signals, governed by proton-proton (H-H) and proton-fluorine (H-F) coupling constants, provides crucial information about the relative positions of the protons.

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, cross-peaks in the COSY spectrum would confirm the adjacency of the aromatic protons, helping to piece together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached, confirming the ¹H and ¹³C assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is particularly powerful as it reveals correlations between protons and carbons over two to four bonds. libretexts.org This allows for the assignment of quaternary (non-protonated) carbons, such as those bonded to the halogen atoms, by observing correlations from nearby protons. For instance, the proton at position 3 would show an HMBC correlation to the carbon at position 2 (bonded to iodine) and the carbon at position 4 (bonded to fluorine), unequivocally confirming the arrangement of substituents.

The following table provides representative, predicted NMR data for this compound, illustrating how the combination of these techniques leads to a full structural assignment.

Interactive Table: Predicted NMR Data for this compound

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY (¹H-¹H) Correlations | Key HMBC (¹H-¹³C) Correlations |

| 1 | - | ~130 | - | H3, H5 |

| 2 | - | ~95 | - | H3 |

| 3 | ~7.8 (dd) | ~140 | H5 | C1, C2, C4, C5 |

| 4 | - | ~160 (d) | - | H3, H5 |

| 5 | ~7.2 (ddd) | ~118 (d) | H3, H6 | C1, C3, C4 |

| 6 | ~7.5 (dd) | ~128 (d) | H5 | C2, C4 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Coupling constants (J-values), particularly H-F and long-range H-H couplings, would provide further definitive structural proof.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is a highly sensitive technique used not only for determining the molecular weight of the final product but also for monitoring the progress of a reaction in real-time. This is particularly valuable for optimizing reaction conditions and gaining mechanistic insights into complex processes like palladium-catalyzed cross-coupling reactions, for which this compound is a common substrate.

Techniques such as Electrospray Ionization (ESI-MS) and Pressurized Sample Infusion (PSI-MS) allow for the direct analysis of the reaction mixture, enabling the detection of reactants, intermediates, products, and byproducts. uvic.ca In a typical Suzuki-Miyaura or Sonogashira cross-coupling reaction, the high reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization. MS can be used to monitor this selectivity. researchgate.netpurdue.edu

For example, in a Sonogashira coupling of this compound with phenylacetylene, a researcher could monitor the reaction progress by observing the disappearance of the starting material ion and the appearance of the product ion.

Hypothetical Reaction Monitoring via LC-MS: Reaction: this compound + Phenylacetylene → 1-Chloro-4-fluoro-2-(phenylethynyl)benzene

Interactive Table: Mass Spectrometry Reaction Monitoring Data

| Time (min) | Starting Material (m/z 256.4) Intensity | Product (m/z 230.7) Intensity | Key Pd-Intermediate (e.g., [L₂Pd(Aryl)I]) |

| 0 | 1.00e7 | 0 | Not Detected |

| 15 | 5.20e6 | 4.80e6 | Detected |

| 30 | 2.10e6 | 7.90e6 | Detected |

| 60 | 0.15e6 | 9.85e6 | Trace |

| 120 | Not Detected | 1.00e7 | Not Detected |

Note: m/z values correspond to the molecular ions [M] or [M+H]⁺. Intensities are arbitrary units. The detection of catalytic intermediates is often challenging due to their low concentration and transient nature but can provide invaluable mechanistic proof. uvic.ca

By tracking the ion intensities over time, one can determine the reaction rate, endpoint, and the formation of any side products, such as the product of reaction at the C-Cl bond or homocoupling of the alkyne.

Infrared Spectroscopy for Functional Group Characterization and Mechanistic Insights

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for the presence of the aromatic ring and the carbon-halogen bonds.

The key vibrational modes include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: A series of peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. libretexts.org

Carbon-Halogen (C-X) Stretches: These are found in the fingerprint region and are highly dependent on the mass of the halogen atom. The C-F stretch is at a higher frequency than C-Cl, which is higher than C-Br and C-I. umd.edu

The distinct frequencies of the C-X bonds are crucial for confirming the presence of all three different halogens on the aromatic ring.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Strong |

| C-F (Aryl) | Stretch | 1250 - 1100 | Strong |

| C-Cl (Aryl) | Stretch | 850 - 550 | Strong |

| C-I (Aryl) | Stretch | ~500 | Strong |

Source: Adapted from general IR correlation tables. uc.edu

While primarily used for characterization, in-situ IR spectroscopy can also offer mechanistic insights by monitoring changes in the vibrational spectrum as a reaction proceeds. For example, the disappearance of the C-I stretching band and the appearance of new bands would signal the selective cleavage of the carbon-iodine bond during a cross-coupling reaction.

Quantum Mechanical (QM) Calculations for Reaction Pathway Prediction

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become a powerful predictive tool in organic chemistry. dtic.mil For this compound, QM methods can be used to understand its electronic structure and predict its reactivity in various chemical transformations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the site of electron donation (nucleophilicity).

LUMO: Represents the site of electron acceptance (electrophilicity).

In the context of palladium-catalyzed cross-coupling reactions, the initial step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step can be viewed as the aryl halide acting as an electrophile. Therefore, the distribution of the LUMO on this compound is critical for predicting regioselectivity. Due to the lower bond strength and higher polarizability of the C-I bond compared to the C-Cl bond, the LUMO is expected to have its largest coefficient on the carbon atom bonded to iodine (C2). This makes the C-I bond the most electrophilic site and thus the most susceptible to oxidative addition.

Interactive Table: Conceptual HOMO-LUMO Analysis for Regioselectivity

| Orbital | Energy Level | Predicted Location of Major Lobe(s) | Implication for Reactivity |

| HOMO | High | π-system of the benzene ring | Site for electrophilic aromatic substitution |

| LUMO | Low | Primarily on the C-I bond axis (σ) | Preferred site for oxidative addition by Pd(0) |

| LUMO+1 | Higher | Primarily on the C-Cl bond axis (σ) | Secondary, less favorable site for oxidative addition |

This analysis strongly predicts that reactions like Suzuki, Sonogashira, or Heck couplings will occur selectively at the C-I position, leaving the C-Cl and C-F bonds intact, a prediction that is well-supported by experimental evidence in similar polyhalogenated systems.

While FMO theory provides a qualitative prediction, calculating the activation energies (Ea) for different reaction pathways provides a quantitative measure of reaction kinetics. Using DFT, chemists can model the entire reaction coordinate for a process like the oxidative addition of a palladium catalyst to both the C-I and C-Cl bonds of this compound. acs.org

The calculation involves locating the transition state (the highest energy point) for each pathway. The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. Computational studies on the oxidative addition of various aryl halides to Pd(0) complexes consistently show that the activation barrier for the C-I bond is significantly lower than for the C-Cl bond. acs.orgnih.gov

Interactive Table: Representative Calculated Activation Energies for Oxidative Addition

| Reaction Pathway | Bond Cleaved | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Kinetic Outcome |

| Pathway 1 | C-I | ~10-15 | Kinetically favored, fast reaction |

| Pathway 2 | C-Cl | >25 | Kinetically disfavored, very slow or no reaction |

Note: These are representative values based on DFT studies of similar systems. Actual values depend on the specific catalyst, ligands, and solvent used in the calculation. nih.gov

These calculations provide strong theoretical support for the observed high regioselectivity in cross-coupling reactions of this compound. The large difference in activation energies explains why functionalization occurs almost exclusively at the iodine-bearing position under standard conditions, making this compound a valuable and predictable building block in organic synthesis.

V. Applications in the Synthesis of Complex Organic Molecules

1-Chloro-4-fluoro-2-iodobenzene as a Versatile Building Block

This compound's utility stems from its capacity to act as a scaffold upon which molecular complexity can be built in a controlled manner. The three distinct halogen atoms serve as handles for a variety of chemical reactions, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution.

A prime example of the significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Trametinib (B1684009). drugbank.comnih.govnih.gov Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2) enzymes. drugbank.comnih.gov These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma. drugbank.com

Halogenated aromatic compounds are fundamental building blocks in the agrochemical industry. The introduction of halogen atoms into a molecule can significantly influence its biological activity, metabolic stability, and physicochemical properties. eurochlor.org While direct examples of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant. For instance, the closely related compound, 4-chloro-2-fluoro-1-iodobenzene, is utilized as a precursor for the synthesis of herbicides and pesticides. chemimpex.com This suggests that this compound holds potential as a valuable intermediate for developing new generations of crop protection agents with tailored efficacy and environmental profiles.

The synthesis of complex specialty chemicals, such as dyes and pigments, also often relies on halogenated aromatic precursors to achieve desired colors and performance properties. The reactivity of the halogens in this compound allows for the attachment of various chromophores and auxochromes, making it a candidate for the development of novel functional dyes.

In the realm of materials science, halogenated benzenes are crucial for creating advanced materials with specific electronic and optical properties. For example, they are employed in the synthesis of polymers and coatings that exhibit enhanced durability and chemical resistance. chemimpex.com The unique electronic nature of the C-F bond and the potential for further functionalization through the C-Cl and C-I bonds make this compound an interesting candidate for the development of precursors for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A related compound, 1-chloro-4-iodobenzene, has been noted in the context of liquid crystal building blocks. thermofisher.com

Design and Synthesis of Ligands and Catalysts utilizing Halogenated Arenes

Phosphines are a major class of ligands in the field of metal-catalysis, crucial for fine-tuning the reactivity and selectivity of transition metal catalysts. beilstein-journals.org The synthesis of functionalized phosphine (B1218219) ligands often involves the formation of a carbon-phosphorus (C-P) bond. Halogenated arenes, such as this compound, are key starting materials for this purpose.

The most common methods for creating arylphosphines include the reaction of organometallic reagents (derived from the halogenated arene) with halophosphines or the reaction of metal phosphides with the aryl halide. beilstein-journals.org The presence of multiple, differentially reactive halogens on this compound offers a platform for the synthesis of complex, multifunctional phosphine ligands. For example, the iodine atom can be selectively converted into an organometallic species for reaction with a phosphorus electrophile, leaving the chlorine and fluorine atoms available for further modification or to influence the electronic properties of the resulting ligand. This approach allows for the creation of bidentate and polydentate ligands with precisely controlled steric and electronic characteristics, which are highly sought after in asymmetric catalysis. tcichemicals.comnih.gov

Role in Chemical Biology and Medicinal Chemistry Research

The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates. eurochlor.org Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov

The case of Trametinib provides an excellent illustration of how the specific halogenation pattern of its this compound-derived core is crucial for its biological activity. The combination of dabrafenib (B601069) and trametinib has demonstrated improved efficacy in treating advanced melanoma. nih.gov

Studies have shown that the 2-fluoro and 4-iodo substituted phenyl group of Trametinib plays a key role in its potent inhibition of MEK1 and MEK2. drugbank.com The introduction of chlorine into a molecule can substantially improve its intrinsic biological activity. eurochlor.org The chlorine atom can act as a bioisostere for other groups and can influence the electronic properties of the molecule, potentially enhancing its interaction with the target protein. nih.gov Similarly, fluorine and iodine atoms can enhance the physicochemical properties and selectivity of drug candidates. nih.gov The combination of these three halogens in this compound provides a unique starting point for creating molecules with optimized biological activity. The dual modulation of the MAPK signaling pathway with BRAF inhibitors like dabrafenib and MEK inhibitors like trametinib has the potential to restore the function of the sodium iodide symporter, which is important for radioactive iodine therapy in certain thyroid cancers. nih.gov Preclinical studies have shown that trametinib is highly effective as a single agent in certain cancer models. spandidos-publications.com

Investigations into Enzyme Inhibition Mechanisms

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in the binding interactions with biological targets, including enzymes. The compound This compound serves as a versatile building block in the synthesis of complex organic molecules, including those designed as specific enzyme inhibitors. Its utility stems from the differential reactivity of its three halogen substituents, which allows for sequential and site-selective chemical modifications.

While direct studies detailing the use of This compound itself as an enzyme inhibitor are not prevalent in the current body of scientific literature, its significance lies in its role as a precursor for the synthesis of potent enzyme inhibitors. The strategic placement of chloro, fluoro, and iodo groups on the benzene (B151609) ring provides a template for introducing various functionalities that can interact with the active sites of enzymes.

A notable example of a closely related compound's application is in the synthesis of the drug Binimetinib . nih.gov A patent for the synthesis of Binimetinib , a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), describes the use of 4-bromo-2-fluoro-1-iodobenzene as a key starting material. google.com The bromo-fluoro-iodo substitution pattern on this starting material is analogous to the chloro-fluoro-iodo arrangement in This compound , suggesting a similar synthetic utility.

Binimetinib functions by binding to and inhibiting the activity of MEK1/2 enzymes, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. nih.gov This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation. By inhibiting MEK1/2, Binimetinib blocks downstream signaling, resulting in the inhibition of tumor cell growth and the induction of apoptosis. nih.gov The clinical significance of Binimetinib is highlighted by its FDA approval for the treatment of certain types of metastatic melanoma. nih.gov

The synthesis of kinase inhibitors often involves the construction of a core scaffold that can mimic the binding of ATP, the natural substrate for these enzymes. ed.ac.uk Halogenated aromatic rings, such as that of This compound , are frequently employed as key components of these scaffolds. The presence of halogens can lead to favorable interactions within the enzyme's active site, including halogen bonding, which can enhance binding affinity and specificity. nih.gov

The following table summarizes the inhibitory activity of Binimetinib , a compound whose synthesis can be conceptually linked to starting materials like This compound .

| Target Enzyme | IC₅₀ (nM) |

| MEK1 | 12 |

| MEK2 | 12 |

| Data sourced from PubChem CID 10288191 nih.gov |

The investigation into the mechanisms of such inhibitors often involves a combination of biochemical assays, structural biology (such as X-ray crystallography of the inhibitor-enzyme complex), and computational modeling. These studies elucidate the specific molecular interactions that are responsible for the inhibitor's potency and selectivity. While detailed mechanistic studies on inhibitors derived directly from This compound are not yet published, the established role of analogous compounds in the synthesis of clinically important enzyme inhibitors underscores its potential in the field of medicinal chemistry and drug discovery. The development of novel inhibitors targeting other kinases or enzyme classes could foreseeably utilize this versatile chemical building block. nih.gov

Vi. Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Routes for Polyhalogenated Aromatics

The drive towards "green chemistry" is prompting a re-evaluation of the synthesis of polyhalogenated aromatics like 1-chloro-4-fluoro-2-iodobenzene. vapourtec.com Traditional methods often rely on harsh reagents and generate significant waste. Future research is geared towards creating more environmentally benign and atom-economical processes.

One promising avenue is the use of biomass-derived feedstocks. ucl.ac.uk For instance, researchers are exploring pathways to convert furfural (B47365) derivatives, obtainable from sources like sugar beet pulp, into substituted benzene (B151609) rings through one-pot cascade reactions in water. ucl.ac.uk This approach offers a renewable starting point for complex aromatic compounds.

Another key aspect of sustainable synthesis is the reduction or elimination of hazardous solvents and reagents. The use of ionic liquids as recyclable reaction media is being investigated for reactions such as the Friedel-Crafts acylation, which is a common method for introducing acyl groups to aromatic rings. google.com Additionally, the principles of green chemistry, which include designing processes that minimize environmental impact, are guiding the development of new synthetic strategies. vapourtec.com

Key Research Directions in Sustainable Synthesis:

| Research Area | Focus | Potential Impact |

| Biomass Valorization | Utilization of renewable feedstocks like furfural to produce aromatic precursors. ucl.ac.uk | Reduced reliance on petrochemicals and a more sustainable chemical industry. |

| Green Solvents | Replacement of volatile organic solvents with water or recyclable ionic liquids. ucl.ac.ukgoogle.com | Minimized environmental pollution and improved process safety. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduction of chemical waste and more efficient use of resources. |

| Catalytic Methods | Development of highly efficient and selective catalysts to drive reactions under milder conditions. | Lower energy consumption and higher product yields. |

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The presence of three distinct carbon-halogen bonds (C-I, C-Cl, and C-F) in this compound presents a significant challenge and opportunity for selective chemical reactions. The general reactivity trend for these bonds in cross-coupling reactions is C–I > C–Br > C–Cl > C–F, which allows for sequential functionalization. nih.gov However, achieving high selectivity, especially when multiple similar halogens are present, requires sophisticated catalytic systems. nih.govescholarship.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are workhorses in this field. nih.govacs.org Future research is focused on developing novel ligands that can fine-tune the activity and selectivity of the palladium catalyst, enabling the specific targeting of one halogen over another. escholarship.org For instance, phosphine (B1218219) ligands with bulky substituents have shown effectiveness in transformations of aryl chlorides. escholarship.org The development of monoligated palladium(0) species, which are highly active catalysts, is another promising area. acs.org

Beyond palladium, other transition metals are being explored for their unique catalytic properties. Copper-based catalytic systems, for example, have shown promise in the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, offering an economical and practical alternative. rsc.org

Emerging Catalytic Strategies:

| Catalytic System | Transformation | Advantages |

| Palladium Catalysis | Suzuki-Miyaura, Heck, Negishi cross-coupling reactions. nih.govacs.org | High efficiency and functional group tolerance. |

| Copper Catalysis | Cross-coupling of aryl iodides with various electrophiles. rsc.org | Lower cost and good reactivity. |

| Photoredox Catalysis | C(sp2)–C(sp3) cross-coupling reactions. rsc.org | Use of visible light as a sustainable energy source. |

The ultimate goal is to develop a toolbox of catalytic systems that allow for the programmed, site-selective functionalization of polyhalogenated aromatics, enabling the rapid construction of complex molecules with desired properties. nih.govescholarship.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the reactivity of complex molecules like this compound. researchgate.netmdpi.com These methods provide insights into reaction mechanisms at the atomic level, which is often difficult to obtain through experimental means alone.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, bond dissociation energies, and reaction energy profiles. researchgate.net This information helps in predicting which carbon-halogen bond is most likely to react under specific conditions and how substituents on the aromatic ring influence this reactivity. nih.gov For example, computational studies can elucidate the role of ligands in stabilizing catalytic intermediates and influencing the selectivity of cross-coupling reactions. acs.org

Microkinetic modeling, which combines computational chemistry with reaction kinetics, can simulate complex reaction networks and predict the distribution of products under various operating conditions. mdpi.com This predictive power can significantly accelerate the discovery and optimization of new synthetic routes and catalytic systems.

Applications of Computational Modeling:

| Modeling Technique | Application | Insights Gained |

| Quantum Chemistry (DFT) | Calculation of electronic properties and reaction pathways. researchgate.netscirp.org | Understanding of bond strengths, reaction mechanisms, and substituent effects. nih.gov |

| Microkinetic Modeling | Simulation of complex reaction networks. mdpi.com | Prediction of reaction rates, product selectivity, and optimization of reaction conditions. |

| Molecular Dynamics | Simulation of molecular motion and interactions. | Insights into solvent effects and the dynamics of catalyst-substrate binding. |

By providing a detailed picture of the underlying chemical processes, computational modeling can guide the rational design of experiments, reducing the amount of trial-and-error required in the laboratory.

Integration of Flow Chemistry and Microscale Synthesis for Scalability and Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of polyhalogenated aromatics. amt.ukresearchgate.netacs.org These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. amt.uk

For reactions involving polyhalogenated compounds, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net This is particularly beneficial for highly exothermic or rapid reactions. The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction process.

Microscale synthesis, often performed in microfluidic or "lab-on-a-chip" devices, provides an excellent platform for high-throughput screening of reaction conditions and catalysts. researchgate.net The small reaction volumes minimize waste and allow for the rapid evaluation of a large number of variables. The knowledge gained from microscale experiments can then be translated to larger-scale production using flow reactors.

Advantages of Flow Chemistry and Microscale Synthesis:

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process automation. rsc.orgamt.ukresearchgate.net |

| Microscale Synthesis | High-throughput screening, minimal waste, rapid optimization. researchgate.net |

The combination of flow chemistry and microscale synthesis represents a powerful paradigm for the future of chemical manufacturing, enabling the efficient, safe, and scalable production of valuable compounds like this compound. acs.org This approach is particularly relevant for the pharmaceutical and agrochemical industries, where the demand for complex and precisely functionalized molecules is high.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.